molecular formula C18H16ClF3N4O3 B2698324 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile CAS No. 321998-81-6

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile

Cat. No.: B2698324
CAS No.: 321998-81-6
M. Wt: 428.8
InChI Key: SJMRAOXYVHFHHK-UHFFFAOYSA-N
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Description

The compound “4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are widely used in the protection of crops from pests and in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products . Protodeboronation of pinacol boronic esters is another method used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a cyclic structure. The trifluoromethyl group (-CF3) and the pyridine ring are key structural motifs in this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . For instance, the protodeboronation of pinacol boronic esters is a reaction that can be utilized in the synthesis of such compounds .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Complex organic molecules similar to the one often serve as intermediates in the synthesis of various biologically active compounds. For instance, the synthesis of polyhydroxyindolizidines from 4-octulose derivatives showcases the importance of specific structural units in constructing complex natural products and potential pharmaceuticals (Izquierdo et al., 1999). This approach highlights the potential utility of the mentioned compound in synthesizing new chemical entities with significant biological activities.

Cyclization Reactions and Derivative Formation

Cyclization reactions play a crucial role in the development of heterocyclic compounds, which are a cornerstone of medicinal chemistry. A study by Wilamowski et al. (1995) on the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to produce octahydrophenanthrene derivatives illustrates the versatility of cyclization processes in creating complex structures (Wilamowski et al., 1995). Such methodologies could be relevant for the synthesis and functionalization of the compound , potentially leading to novel chemical entities with unique properties.

Heterocyclic System Development

The development of novel heterotricyclic systems, as demonstrated by Broadbent et al. (1976), shows the creative avenues available in synthetic organic chemistry for constructing complex molecules (Broadbent et al., 1976). The acid-catalyzed condensation to form new heterotricyclic systems underscores the potential of intricate synthetic strategies that might be applicable to the synthesis and functional exploration of the queried compound.

Novel Synthesis and Reaction Pathways

Exploring novel synthesis routes and reaction mechanisms is vital for expanding the utility of complex organic molecules. Chang et al. (2003) detailed the synthesis and reactions of certain tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, providing a glimpse into the vast possibilities of chemical transformations (Chang et al., 2003). This type of research underpins the exploration of new chemical spaces, potentially leading to the discovery of novel compounds with significant applications.

Future Directions

TFMP derivatives are expected to find many novel applications in the future due to their unique properties . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N4O3/c19-11-3-7(18(20,21)22)6-25-15(11)24-1-2-26-16(28)12-8-4-9(13(12)17(26)29)14(27)10(8)5-23/h3,6,8-10,12-14,27H,1-2,4H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMRAOXYVHFHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C3C2C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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